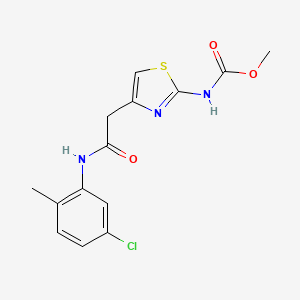

Methyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Description

Methyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic organic compound featuring a thiazole core substituted with a carbamate group at position 2 and a 2-oxoethyl moiety linked to a 5-chloro-2-methylphenylamine group at position 2.

Properties

IUPAC Name |

methyl N-[4-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O3S/c1-8-3-4-9(15)5-11(8)17-12(19)6-10-7-22-13(16-10)18-14(20)21-2/h3-5,7H,6H2,1-2H3,(H,17,19)(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXDMBBLMROHRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions include maintaining the reaction mixture at a specific temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.

Scientific Research Applications

Methyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.

Medicine: Investigated for its potential therapeutic applications, including anticancer and anti-inflammatory effects.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial DNA gyrase, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Urea-Based Thiazole Derivatives

describes urea-linked thiazole derivatives (e.g., compounds 1f , 1g , 2a , 2b ) with distinct substituents influencing their properties:

| Compound ID | Substituents | Yield (%) | Melting Point (°C) | ESI-MS (m/z) | Key Structural Features |

|---|---|---|---|---|---|

| 1f | Trifluoromethylphenyl | 70.7 | 198–200 | 667.9 [M−2HCl+H]+ | Piperazine-thiazole-urea linkage |

| 1g | Hydroxybenzylidene | 78.4 | 205–207 | 638.1 [M−2HCl+H]+ | Hydrazinyl-oxoethyl side chain |

| 2a | Benzyloxy-hydroxybenzylidene | 74.9 | 190–192 | 694.5 [M−2HCl+H]+ | Fluorophenyl urea moiety |

| 2b | Benzyloxy-hydroxybenzylidene | 78.3 | 188–190 | 709.9 [M−2HCl+H]+ | Chlorophenyl urea moiety |

Key Comparisons :

- The target carbamate compound lacks the urea group present in these analogs, replacing it with a methyl carbamate.

Thiazole-Carbamate Derivatives

and highlight thiazole-carbamate analogs with variations in substituents:

- Tert-butyl (4-((Z)-1-(hydroxyimino)-2-((((2R,5R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate Molecular Formula: C₁₈H₂₃N₅O₆S₂ Molecular Weight: 469.53 g/mol Features: Furothiazine ring system and hydroxyimino group .

Key Comparisons :

Thiazole-Based Anticancer Agents

reports thiazole derivatives with demonstrated anticancer activity (e.g., compounds 7b , 11 ):

| Compound ID | Structure | IC₅₀ (μg/mL) | Target Cell Line |

|---|---|---|---|

| 7b | Thiadiazole derivative | 1.61 ± 1.92 | HepG-2 (Liver) |

| 11 | Thiazole-hydrazone | 1.98 ± 1.22 | HepG-2 (Liver) |

Key Comparisons :

- The target compound’s carbamate group may confer different pharmacokinetic profiles compared to the hydrazone or thiadiazole moieties in compounds.

- The absence of a phenylhydrazinecarbothioamide group (as in compound 3 of ) could reduce cytotoxicity but improve tolerability .

Structural-Activity Relationships (SAR) and Functional Implications

- Electron-Withdrawing Groups : The 5-chloro substituent in the target compound may enhance electrophilicity compared to the methoxy or benzyloxy groups in analogs, influencing receptor binding .

- Carbamate vs. Urea : Carbamates generally exhibit higher hydrolytic stability than ureas, suggesting prolonged in vivo activity for the target compound compared to derivatives .

Biological Activity

Methyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, often referred to in the literature as a thiazole derivative, has garnered attention for its potential biological activities. This compound is structurally characterized by a carbamate group linked to a thiazole ring and an amino-substituted aromatic moiety. The biological activity of this compound is of significant interest in pharmacology and medicinal chemistry, particularly for its implications in therapeutic applications.

Molecular Formula and Weight

- Molecular Formula : C18H19ClN2O6S

- Molecular Weight : 426.87 g/mol

Structural Features

The compound features:

- A thiazole ring , which is known for its role in various biological activities.

- A carbamate functional group , which can enhance solubility and bioavailability.

- A chlorinated aromatic system , which often contributes to the compound's pharmacological properties.

Antimicrobial Properties

Research has indicated that thiazole derivatives exhibit notable antimicrobial activity. This compound has been tested against various bacterial strains, showing significant inhibition of growth, particularly against Gram-positive bacteria. This suggests potential use in developing new antimicrobial agents.

Anticancer Activity

Several studies have explored the anticancer properties of thiazole derivatives. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting a mechanism involving the activation of caspases and modulation of apoptosis-related proteins.

Case Study: In Vitro Analysis

In a study conducted on human breast cancer cell lines, treatment with this compound resulted in:

- Cell Viability Reduction : A decrease in cell viability by over 50% at concentrations above 10 µM.

- Apoptosis Induction : Increased levels of cleaved PARP and caspase 3 activation were observed.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes linked to disease pathways. In particular, it has shown promise as an inhibitor of certain kinases involved in cancer progression.

Toxicological Profile

While exploring the biological activity, it is crucial to assess the safety profile of this compound. Preliminary toxicological studies indicate:

- Low Acute Toxicity : LD50 values suggest it is relatively safe at therapeutic doses.

- Cytotoxicity : Higher concentrations may lead to cytotoxic effects in non-target cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.